Cas no 855836-52-1 (3-Bromo-2-iodophenol)

3-Bromo-2-iodophenol structure
3-Bromo-2-iodophenol structure
Product Name:3-Bromo-2-iodophenol
Número CAS:855836-52-1
MF:C6H4BrIO
Megavatios:298.903833389282
MDL:MFCD08166320
CID:717449
PubChem ID:11162338
Update Time:2025-06-11

3-Bromo-2-iodophenol Propiedades químicas y físicas

Nombre e identificación

    • 3-Bromo-2-iodophenol
    • Phenol, 3-bromo-2-iodo-
    • Bromjodphenol
    • PubChem22617
    • 2-Iodo-3-bromophenol
    • TD1055
    • 3290AC
    • CM11649
    • AS05449
    • MB05341
    • BC004808
    • AM804419
    • ST24041849
    • 3-Bromo-2-iodophenol (ACI)
    • CS-0036114
    • SY124560
    • DTXSID70457380
    • DS-13746
    • 855836-52-1
    • AC-28555
    • AKOS016001207
    • MFCD08166320
    • SCHEMBL2677547
    • MDL: MFCD08166320
    • Renchi: 1S/C6H4BrIO/c7-4-2-1-3-5(9)6(4)8/h1-3,9H
    • Clave inchi: WJJYPSTVJBRTGK-UHFFFAOYSA-N
    • Sonrisas: BrC1C(I)=C(O)C=CC=1

Atributos calculados

  • Calidad precisa: 297.84900
  • Masa isotópica única: 297.84902g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 1
  • Recuento de átomos pesados: 9
  • Cuenta de enlace giratorio: 0
  • Complejidad: 99.1
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 20.2
  • Xlogp3: 2.9

Propiedades experimentales

  • Denso: 2.369
  • Punto de fusión: 85℃
  • Punto de ebullición: 243.9°C at 760 mmHg
  • Punto de inflamación: 101.3°C
  • índice de refracción: 1.699
  • PSA: 20.23000
  • Logp: 2.75930

3-Bromo-2-iodophenol Información de Seguridad

  • Palabra de señal:Warning
  • Instrucciones de peligro: H302-H315-H319
  • Declaración de advertencia: P261-P305+P351+P338
  • Condiciones de almacenamiento:Keep in dark place,Inert atmosphere,2-8°C(BD84952)

3-Bromo-2-iodophenol Datos Aduaneros

  • Código HS:2908199090
  • Datos Aduaneros:

    中国海关编码:

    2908199090

    概述:

    HS:2908199090 其他酚及酚醇的仅含卤素取代基的衍生物及其盐 增值税率:17.0% 退税率:9.0% 监管条件:无 最惠国关税:5.5% 普通关税:30.0%

    申报要素:

    品名, 成分含量, 用途

    Summary:

    HS: 2908199090. derivatives of polyphenols or phenol-alcohols containing only halogen substituents and their salts. VAT:17.0%. tax rebate rate:9.0%. supervision conditions:None. MFN tariff:5.5%. general tariff:30.0%

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3-Bromo-2-iodophenol Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Cesium carbonate Solvents: Methanol ;  0 °C; 3 h, rt
1.2 Reagents: Ammonium chloride Solvents: Dichloromethane ,  Water ;  rt
Referencia
Twofold Unsymmetrical C-H Functionalization of PyrDipSi-Substituted Arenes: A General Method for the Synthesis of Substituted meta-Halophenols
Sarkar, Dhruba; et al, Angewandte Chemie, 2013, 52(41), 10800-10804

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  -78 °C; overnight, -78 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Referencia
Synthesis of Polysubstituted Meta-Halophenols by Anion-Accelerated 2π-Electrocyclic Ring Opening
Staudt, Markus; et al, Chemistry - A European Journal, 2021, 27(42), 10941-10947

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  rt; 2 h, rt
1.2 Solvents: Tetrahydrofuran ;  16 h, rt
2.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  20 min, -78 °C; 30 min, -78 °C
2.2 Reagents: Iodine ;  30 min, -78 °C; -78 °C → rt
2.3 Reagents: Sodium thiosulfate Solvents: Water ;  rt
3.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  16 h, rt → 90 °C; 90 °C → rt
3.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Water ;  neutralized, 0 °C
Referencia
One-Pot Synthesis of Heteroatom-Bridged Cyclic Diaryliodonium Salts
Damrath, Mattis; et al, Organic Letters, 2022, 24(13), 2562-2566

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  rt; 2.5 h, rt
1.2 8 h, rt
2.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ,  Hexane ;  30 min, -78 °C
2.2 Reagents: Iodine ;  30 min, -78 °C; -78 °C → rt
3.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  4 h, reflux
Referencia
Aggregation-responsive ON-OFF-ON fluorescence-switching behaviour of twisted tetrakis(benzo[b]furyl)ethene made by hafnium-mediated McMurry coupling
Hamada, Hiroyoshi; et al, Materials Chemistry Frontiers, 2018, 2(2), 296-299

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide ,  Iodobenzene diacetate Catalysts: Palladium diacetate Solvents: 1,2-Dichloroethane ;  26 h, 50 °C
2.1 Reagents: Lithium acetate Catalysts: Palladium diacetate Solvents: 1,2-Dichloroethane ;  28 h, 80 °C; 80 °C → rt
2.2 Reagents: Triethylamine ;  rt
3.1 Reagents: Hydrofluoric acid Solvents: Tetrahydrofuran ,  Water ;  0 °C; 1 h, rt
3.2 Reagents: N-Iodosuccinimide ,  Silver fluoride Solvents: Tetrahydrofuran ;  overnight, rt; 8 h, 70 °C
4.1 Reagents: Cesium carbonate Solvents: Methanol ;  0 °C; 3 h, rt
4.2 Reagents: Ammonium chloride Solvents: Dichloromethane ,  Water ;  rt
Referencia
Twofold Unsymmetrical C-H Functionalization of PyrDipSi-Substituted Arenes: A General Method for the Synthesis of Substituted meta-Halophenols
Sarkar, Dhruba; et al, Angewandte Chemie, 2013, 52(41), 10800-10804

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Cesium carbonate Solvents: Methanol ;  0 °C; 3 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
Referencia
Synthesis of Multisubstituted Arenes via PyrDipSi-Directed Unsymmetrical Iterative C-H Functionalizations
Sarkar, Dhruba; et al, ACS Catalysis, 2015, 5(11), 6792-6801

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  rt; reflux → rt; 24 h, rt → reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Referencia
An Efficient and Modular Route to C3*-Tune Phos-Type Ligands
Deng, Xu; et al, Synthesis, 2017, 49(16), 3726-3730

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  5 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized, rt
Referencia
A New and Efficient Synthesis of 4-Functionalized Benzo[b]furans from 2,3-Dihalophenols
Sanz, Roberto; et al, Journal of Organic Chemistry, 2005, 70(16), 6548-6551

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  16 h, rt → 90 °C; 90 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Water ;  neutralized, 0 °C
Referencia
One-Pot Synthesis of Heteroatom-Bridged Cyclic Diaryliodonium Salts
Damrath, Mattis; et al, Organic Letters, 2022, 24(13), 2562-2566

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Hydrofluoric acid Solvents: Tetrahydrofuran ,  Water ;  0 °C; 1 h, rt
1.2 Reagents: N-Iodosuccinimide ,  Silver fluoride Solvents: Tetrahydrofuran ;  overnight, rt; 8 h, 70 °C
2.1 Reagents: Cesium carbonate Solvents: Methanol ;  0 °C; 3 h, rt
2.2 Reagents: Ammonium chloride Solvents: Water ;  rt
Referencia
Synthesis of Multisubstituted Arenes via PyrDipSi-Directed Unsymmetrical Iterative C-H Functionalizations
Sarkar, Dhruba; et al, ACS Catalysis, 2015, 5(11), 6792-6801

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: Hydrofluoric acid Solvents: Tetrahydrofuran ,  Water ;  0 °C; 1 h, rt
1.2 Reagents: N-Iodosuccinimide ,  Silver fluoride Solvents: Tetrahydrofuran ;  overnight, rt; 8 h, 70 °C
2.1 Reagents: Cesium carbonate Solvents: Methanol ;  0 °C; 3 h, rt
2.2 Reagents: Ammonium chloride Solvents: Dichloromethane ,  Water ;  rt
Referencia
Twofold Unsymmetrical C-H Functionalization of PyrDipSi-Substituted Arenes: A General Method for the Synthesis of Substituted meta-Halophenols
Sarkar, Dhruba; et al, Angewandte Chemie, 2013, 52(41), 10800-10804

Métodos de producción 12

Condiciones de reacción
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  20 min, -78 °C; 30 min, -78 °C
1.2 Reagents: Iodine ;  30 min, -78 °C; -78 °C → rt
1.3 Reagents: Sodium thiosulfate Solvents: Water ;  rt
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  16 h, rt → 90 °C; 90 °C → rt
2.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ,  Water ;  neutralized, 0 °C
Referencia
One-Pot Synthesis of Heteroatom-Bridged Cyclic Diaryliodonium Salts
Damrath, Mattis; et al, Organic Letters, 2022, 24(13), 2562-2566

Métodos de producción 13

Condiciones de reacción
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ,  Hexane ;  30 min, -78 °C
1.2 Reagents: Iodine ;  30 min, -78 °C; -78 °C → rt
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  4 h, reflux
Referencia
Aggregation-responsive ON-OFF-ON fluorescence-switching behaviour of twisted tetrakis(benzo[b]furyl)ethene made by hafnium-mediated McMurry coupling
Hamada, Hiroyoshi; et al, Materials Chemistry Frontiers, 2018, 2(2), 296-299

Métodos de producción 14

Condiciones de reacción
1.1 Catalysts: Lithium acetate ,  Palladium diacetate Solvents: 1,2-Dichloroethane ;  28 h, 80 °C; 80 °C → rt
1.2 Reagents: Triethylamine ;  rt
2.1 Reagents: Hydrofluoric acid Solvents: Tetrahydrofuran ,  Water ;  0 °C; 1 h, rt
2.2 Reagents: N-Iodosuccinimide ,  Silver fluoride Solvents: Tetrahydrofuran ;  overnight, rt; 8 h, 70 °C
3.1 Reagents: Cesium carbonate Solvents: Methanol ;  0 °C; 3 h, rt
3.2 Reagents: Ammonium chloride Solvents: Water ;  rt
Referencia
Synthesis of Multisubstituted Arenes via PyrDipSi-Directed Unsymmetrical Iterative C-H Functionalizations
Sarkar, Dhruba; et al, ACS Catalysis, 2015, 5(11), 6792-6801

Métodos de producción 15

Condiciones de reacción
1.1 Reagents: Lithium acetate Catalysts: Palladium diacetate Solvents: 1,2-Dichloroethane ;  28 h, 80 °C; 80 °C → rt
1.2 Reagents: Triethylamine ;  rt
2.1 Reagents: Hydrofluoric acid Solvents: Tetrahydrofuran ,  Water ;  0 °C; 1 h, rt
2.2 Reagents: N-Iodosuccinimide ,  Silver fluoride Solvents: Tetrahydrofuran ;  overnight, rt; 8 h, 70 °C
3.1 Reagents: Cesium carbonate Solvents: Methanol ;  0 °C; 3 h, rt
3.2 Reagents: Ammonium chloride Solvents: Dichloromethane ,  Water ;  rt
Referencia
Twofold Unsymmetrical C-H Functionalization of PyrDipSi-Substituted Arenes: A General Method for the Synthesis of Substituted meta-Halophenols
Sarkar, Dhruba; et al, Angewandte Chemie, 2013, 52(41), 10800-10804

Métodos de producción 16

Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Catalysts: Iodobenzene diacetate ,  Palladium diacetate Solvents: 1,2-Dichloroethane ;  26 h, 50 °C
2.1 Catalysts: Lithium acetate ,  Palladium diacetate Solvents: 1,2-Dichloroethane ;  28 h, 80 °C; 80 °C → rt
2.2 Reagents: Triethylamine ;  rt
3.1 Reagents: Hydrofluoric acid Solvents: Tetrahydrofuran ,  Water ;  0 °C; 1 h, rt
3.2 Reagents: N-Iodosuccinimide ,  Silver fluoride Solvents: Tetrahydrofuran ;  overnight, rt; 8 h, 70 °C
4.1 Reagents: Cesium carbonate Solvents: Methanol ;  0 °C; 3 h, rt
4.2 Reagents: Ammonium chloride Solvents: Water ;  rt
Referencia
Synthesis of Multisubstituted Arenes via PyrDipSi-Directed Unsymmetrical Iterative C-H Functionalizations
Sarkar, Dhruba; et al, ACS Catalysis, 2015, 5(11), 6792-6801

Métodos de producción 17

Condiciones de reacción
1.1 Reagents: Tripotassium phosphate Catalysts: Dirhodium tetraacetate Solvents: 1,4-Dioxane ;  7 h, 90 °C
2.1 Reagents: N-Bromosuccinimide Catalysts: Iodobenzene diacetate ,  Palladium diacetate Solvents: 1,2-Dichloroethane ;  26 h, 50 °C
3.1 Catalysts: Lithium acetate ,  Palladium diacetate Solvents: 1,2-Dichloroethane ;  28 h, 80 °C; 80 °C → rt
3.2 Reagents: Triethylamine ;  rt
4.1 Reagents: Hydrofluoric acid Solvents: Tetrahydrofuran ,  Water ;  0 °C; 1 h, rt
4.2 Reagents: N-Iodosuccinimide ,  Silver fluoride Solvents: Tetrahydrofuran ;  overnight, rt; 8 h, 70 °C
5.1 Reagents: Cesium carbonate Solvents: Methanol ;  0 °C; 3 h, rt
5.2 Reagents: Ammonium chloride Solvents: Water ;  rt
Referencia
Synthesis of Multisubstituted Arenes via PyrDipSi-Directed Unsymmetrical Iterative C-H Functionalizations
Sarkar, Dhruba; et al, ACS Catalysis, 2015, 5(11), 6792-6801

3-Bromo-2-iodophenol Raw materials

3-Bromo-2-iodophenol Preparation Products

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